REACTION_CXSMILES
|
[Si]([O:18][CH2:19][CH2:20][C:21]1[N:25]=[C:24]([C:26]2[C:27]([CH3:33])=[N:28][C:29]([Cl:32])=[CH:30][CH:31]=2)[O:23][N:22]=1)(C(C)(C)C)(C1C=CC=CC=1)C1C=CC=CC=1.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>O1CCCC1>[Cl:32][C:29]1[N:28]=[C:27]([CH3:33])[C:26]([C:24]2[O:23][N:22]=[C:21]([CH2:20][CH2:19][OH:18])[N:25]=2)=[CH:31][CH:30]=1 |f:1.2|
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Name
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3-[3-(2-{[tert-Butyl(diphenyl)silyl]oxy}ethyl)-1,2,4-oxadiazol-5-yl]-6-chloro-2-methylpyridine
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Quantity
|
210 mg
|
Type
|
reactant
|
Smiles
|
[Si](C1=CC=CC=C1)(C1=CC=CC=C1)(C(C)(C)C)OCCC1=NOC(=N1)C=1C(=NC(=CC1)Cl)C
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Name
|
|
Quantity
|
0.44 mL
|
Type
|
reactant
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
2.2 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
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Details
|
directly purified via silica gel chromatography (0-100% ethyl acetate in hexane)
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C(=N1)C)C1=NC(=NO1)CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |